Febrifugine

Description

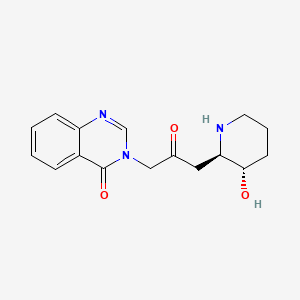

Structure

3D Structure

Propriétés

Numéro CAS |

24159-07-7 |

|---|---|

Formule moléculaire |

C16H19N3O3 |

Poids moléculaire |

301.34 g/mol |

Nom IUPAC |

3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one |

InChI |

InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15+/m0/s1 |

Clé InChI |

FWVHWDSCPKXMDB-LSDHHAIUSA-N |

SMILES isomérique |

C1C[C@@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |

SMILES canonique |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

febrifugine isofebrifugine |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Potent Antimalarial Action of Febrifugine on Plasmodium falciparum

A Technical Guide for Researchers and Drug Development Professionals

Introduction

For centuries, the roots of the blue evergreen hydrangea, Dichroa febrifuga, have been utilized in traditional Chinese medicine to treat malaria-like fevers.[1][2] The active principle behind this potent therapeutic effect is the quinazoline alkaloid, febrifugine.[2][3] Despite its remarkable antimalarial activity, the clinical utility of this compound has been hampered by significant side effects, including liver toxicity.[1][4][5] This has spurred extensive research into its mechanism of action to guide the development of safer, more effective analogs. This in-depth technical guide elucidates the core mechanism by which this compound and its derivatives exert their parasiticidal effects on Plasmodium falciparum, the deadliest species of human malaria parasite.

The Molecular Target: Cytoplasmic Prolyl-tRNA Synthetase (PfcPRS)

The primary molecular target of this compound and its synthetic analog, halofuginone, within Plasmodium falciparum is the cytoplasmic prolyl-tRNA synthetase (PfcPRS).[6][7] Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein synthesis.[8] The Plasmodium genome encodes two distinct prolyl-tRNA synthetases: one localized to the cytoplasm (PfcPRS) and another in the apicoplast.[9] this compound and its derivatives specifically inhibit the cytoplasmic enzyme.[10]

The inhibition of PfcPRS by these compounds is highly potent. For instance, halofuginone has been shown to inhibit the aminoacylation activity of PfProRS with an IC50 of 11 nM.[1][11] This targeted inhibition disrupts the normal process of protein translation within the parasite, leading to its demise.

Mechanism of Action: Induction of the Amino Acid Starvation Response

The binding of this compound or halofuginone to PfcPRS competitively inhibits the binding of proline to the enzyme's active site.[11] This leads to an accumulation of uncharged prolyl-tRNA within the parasite. The increased level of uncharged tRNA mimics a state of proline starvation, which in turn activates the amino acid response (AAR) pathway.[6][10]

In eukaryotic cells, the AAR pathway is a crucial stress response mechanism. A key event in this pathway is the phosphorylation of the eukaryotic initiation factor 2α (eIF2α).[6] This phosphorylation leads to a global downregulation of protein synthesis while simultaneously upregulating the translation of specific stress-responsive genes. The sustained activation of this starvation response by this compound and its analogs is ultimately detrimental to the parasite, leading to growth arrest and cell death.

Dual-Stage Antimalarial Activity

A significant advantage of this compound and its derivatives is their activity against multiple stages of the Plasmodium life cycle. These compounds are effective against the asexual blood stages, which are responsible for the clinical symptoms of malaria, as well as the asymptomatic liver stage.[6][7][10] This dual-stage activity is highly desirable for an antimalarial drug, as it could potentially be used for both treatment and prophylaxis. Halofuginone, for example, acts with equal speed on all three asexual blood stages: rings, trophozoites, and schizonts.[10]

Data Presentation: In Vitro Efficacy of this compound Analogs

The following table summarizes the in vitro 50% inhibitory concentrations (IC50) of this compound and several of its analogs against different strains of Plasmodium falciparum.

| Compound | P. falciparum Strain | IC50 (ng/mL) | Reference |

| WR222048 | W2 (chloroquine-resistant) | < 5 | [2] |

| D6 (chloroquine-sensitive) | < 5 | [2] | |

| WR139672 | W2 | < 5 | [2] |

| D6 | < 5 | [2] | |

| WR092103 | W2 | < 5 | [2] |

| D6 | < 5 | [2] | |

| WR221232 | W2 | 10-30 | [2] |

| D6 | 10-30 | [2] | |

| WR140085 | W2 | 10-30 | [2] |

| D6 | 10-30 | [2] | |

| WR090212 | W2 | 10-30 | [2] |

| D6 | 10-30 | [2] | |

| WR146115 | W2 | 10-30 | [2] |

| D6 | 10-30 | [2] | |

| WR059421 | W2 | 10-30 | [2] |

| D6 | 10-30 | [2] | |

| WR088442 | W2 | ~200 | [2] |

| D6 | ~200 | [2] |

Experimental Protocols

In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I Method)

This protocol outlines a common method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.

1. Parasite Culture:

-

P. falciparum strains (e.g., chloroquine-sensitive 3D7 or D6, and chloroquine-resistant W2 or Dd2) are maintained in continuous culture in human erythrocytes.[12]

-

The culture medium is typically RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, sodium bicarbonate, and either human serum or Albumax I.[12]

2. Drug Plate Preparation:

-

Serial dilutions of the test compounds are prepared in a low hypoxanthine medium.[12]

-

100 µL of each drug dilution is added to the wells of a 96-well microtiter plate. Control wells contain medium without any drug.[12]

3. Parasite Inoculation and Incubation:

-

Synchronized ring-stage parasite cultures are diluted to a final parasitemia of 0.5% in a 2% hematocrit suspension.

-

100 µL of the parasite suspension is added to each well of the pre-dosed plate.

-

The plates are incubated for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).[6]

4. Lysis and Staining:

-

After incubation, the plates are frozen at -80°C to lyse the red blood cells.

-

A lysis buffer containing SYBR Green I dye is added to each well.[13] SYBR Green I intercalates with parasitic DNA.

-

The plates are incubated in the dark at room temperature for 1 hour.[13]

5. Data Acquisition and Analysis:

-

The fluorescence intensity in each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

The fluorescence values are proportional to the amount of parasitic DNA, indicating parasite growth.

-

The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

PfProRS Aminoacylation Assay

This assay measures the enzymatic activity of PfProRS and its inhibition by test compounds.

1. Recombinant Enzyme and Substrates:

-

Recombinant P. falciparum prolyl-tRNA synthetase (PfProRS) is expressed and purified.

-

Substrates include ³H-labeled proline, ATP, and bulk tRNA purified from Saccharomyces cerevisiae.[1][11]

2. Reaction Mixture:

-

The reaction is typically carried out in a buffer containing HEPES, MgCl₂, KCl, and DTT.

-

The reaction mixture includes the recombinant PfProRS, ³H-proline, ATP, and yeast tRNA.[1]

3. Inhibition Assay:

-

To test for inhibition, varying concentrations of the test compound (e.g., halofuginone) are pre-incubated with the enzyme before initiating the reaction by adding the substrates.[11]

4. Reaction and Quenching:

-

The reaction is incubated at 37°C for a specific time.

-

The reaction is quenched by spotting the mixture onto filter paper and precipitating the tRNA with trichloroacetic acid (TCA).

5. Measurement of Activity:

-

The unincorporated ³H-proline is washed away.

-

The radioactivity retained on the filter paper, corresponding to the amount of ³H-proline attached to the tRNA, is measured using a scintillation counter.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined.

Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound in P. falciparum.

Experimental Workflow for In Vitro Drug Susceptibility Testing

Caption: Workflow for the SYBR Green I-based in vitro drug susceptibility assay.

Logical Relationship of this compound Resistance

Caption: The logical basis of this compound resistance in P. falciparum.

Conclusion and Future Directions

This compound and its derivatives represent a potent class of antimalarial compounds with a well-defined mechanism of action targeting a crucial parasitic enzyme, PfcPRS. Their dual-stage activity makes them particularly attractive candidates for further development. However, the challenge of host toxicity due to the inhibition of the human ortholog of ProRS remains a significant hurdle.[1][11]

Future research efforts should focus on the rational design of novel this compound analogs that exhibit high selectivity for the parasite enzyme over its human counterpart. The elucidation of the crystal structure of PfcPRS in complex with these inhibitors provides a solid foundation for structure-based drug design.[1] By leveraging this structural information, it may be possible to develop new antimalarial agents that retain the potent parasiticidal activity of this compound while minimizing off-target effects, ultimately leading to safer and more effective treatments for malaria.

References

- 1. Biochemical and Structural Characterization of Selective Allosteric Inhibitors of the Plasmodium falciparum Drug Target, Prolyl-tRNA-synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of this compound and its analogs. | Broad Institute [broadinstitute.org]

- 8. Identification of Selective Novel Hits against Plasmodium falciparum Prolyl tRNA Synthetase Active Site and a Predicted Allosteric Site Using In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasmodium falciparum prolyl-tRNA synthetase | Aminoacyl-tRNA synthetases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mmv.org [mmv.org]

- 13. iddo.org [iddo.org]

The Historical Use of Dichroa febrifuga in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichroa febrifuga Lour., commonly known as Chang Shan (常山), has a rich and well-documented history in traditional medicine, particularly in Traditional Chinese Medicine (TCM), where it is recognized as one of the 50 fundamental herbs.[1][2][3] For centuries, it has been the go-to herbal remedy for treating fevers and, most notably, malaria. This technical guide provides an in-depth analysis of the historical and traditional applications of Dichroa febrifuga, its active compounds, and the modern scientific understanding of its mechanisms of action. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its ethnopharmacological relevance and potential for modern therapeutic development.

Traditional and Historical Context

The use of Dichroa febrifuga is deeply rooted in Traditional Chinese Medicine, with historical records of its application dating back centuries.[4] The dried root of the plant is the primary part used medicinally and is officially listed in the Chinese Pharmacopoeia.[5][6]

Traditional Chinese Medicine (TCM) Properties

In TCM, Chang Shan is characterized by the following properties:

-

Taste: Bitter, Pungent[7]

-

Nature: Cold[7]

-

Main Actions: Stops malaria, Clears Damp-Phlegm from the chest[7]

Primary Traditional Uses

The primary traditional application of Dichroa febrifuga has been for the treatment of intermittent fevers, a hallmark symptom of malaria.[4][7] It was also employed as an expectorant to clear phlegm and as an emetic.[9]

Traditional Preparations and Formulations

Traditionally, the dried root of Dichroa febrifuga is prepared as a decoction by boiling it in water.[8] To mitigate its significant side effects, primarily nausea and vomiting, it was rarely used alone.[9] Traditional formulations often included other herbs such as:

-

Glycyrrhiza glabra (Licorice): To harmonize the formula and reduce toxicity.[2]

-

Ziziphus jujuba (Jujube): To protect the stomach and moderate the harshness of other ingredients.[2]

-

Zingiber officinale (Ginger): To warm the stomach and counteract the cold nature of Chang Shan, further reducing nausea.[2]

A notable classical formula containing Dichroa febrifuga is Jie Nue Qi Bao Yin , which is used to regulate cold and heat, harmonize the stomach, and direct rebellious Qi downward to treat malaria.[10]

Active Compounds and Pharmacology

Modern phytochemical research has identified the primary active constituents of Dichroa febrifuga as the quinazoline alkaloids febrifugine and isothis compound.[2] These compounds are responsible for the plant's potent antimalarial effects.[2]

Quantitative Data from Traditional Use and Modern Research

The following tables summarize the available quantitative data regarding the traditional use and preclinical/clinical research on Dichroa febrifuga and its derivatives.

| Parameter | Value | Source |

| Traditional Dosage (TCM) | 5-9 g of dried root | [7][11] |

| Toxic Dose (TCM) | 10 g of dried roots | [11] |

| This compound Dihydrochloride (Human Trial for P. vivax) | 1.25 mg every 6 hours (discontinued due to vomiting) | [12] |

| This compound Dihydrochloride (Human Trial for P. vivax) | 0.625 mg every 6 hours for 14 days | [12] |

| Study Type | Model | Compound | Efficacy/Activity | Source |

| In vitro Antimalarial Activity | P. lophurae (duck model) | This compound | 100 times more active than quinine | [9] |

| In vitro Antimalarial Activity | P. cynomolgi (rhesus monkey) | This compound | 50 times more active than quinine | [9] |

| Inhibition of Th17 Differentiation | Murine T cells | Halofuginone | IC50 of 3.6 ± 0.4 nM | [13] |

| Antioxidant Activity | DPPH radical scavenging assay | Watery extract of roots | IC50 = 27.18 μg/mL | [14] |

| Antioxidant Activity | DPPH radical scavenging assay | Ethanol extract of roots | IC50 = 48.26 μg/mL | [14] |

| Parameter | Route | Dose | t1/2 | AUC(0-t) | CL | Bioavailability | Source |

| This compound | Intravenous | 2 mg/kg | 3.2 ± 1.6 h | 1607.5 ± 334.1 ng·h/mL | 1.2 ± 0.2 L/(kg·h) | - | [15] |

| This compound | Oral | 6 mg/kg | 2.6 ± 0.5 h | 2208.6 ± 253.1 ng·h/mL | 2.6 ± 0.3 L/(kg·h) | 45.8% | [15] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning Dichroa febrifuga and its active compounds.

Extraction and Isolation of this compound

Objective: To extract and isolate this compound from the dried roots of Dichroa febrifuga.

Methodology:

-

Grinding: 5 kg of dried roots of D. febrifuga are ground into a coarse powder.

-

Maceration: The ground material is macerated in 14 liters of methanol at room temperature for one week.

-

Filtration and Evaporation: The mixture is filtered, and the solvent is evaporated to yield a crude methanol extract.

-

Acid-Base Extraction: The crude extract (approximately 153 g) is suspended in 130 ml of 0.1 M HCl.[16]

Further purification steps, such as liquid-liquid extraction and chromatography, are typically employed to isolate pure this compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Mouse Paw Edema

Objective: To evaluate the anti-inflammatory properties of compounds isolated from Dichroa febrifuga.

Methodology:

-

Animal Model: Male Swiss albino mice are used.

-

Groups:

-

Negative Control: Saline (0.9% w/v NaCl)

-

Positive Control: Diclofenac (10 mg/kg)

-

Test Groups: Isolated compounds (e.g., isoarborinol) at various doses (12.5, 25, and 50 mg/kg)

-

-

Administration: The test compounds, positive control, and negative control are administered intraperitoneally 1 hour before the induction of inflammation.

-

Induction of Edema: 40 μL of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each mouse.

-

Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Analysis: The percentage of edema inhibition is calculated for each group relative to the negative control group.[17]

In Vivo Acute Toxicity Study

Objective: To determine the acute toxicity of Dichroa febrifuga extracts.

Methodology:

-

Animal Model: Albino rats are used.

-

Groups: Animals are divided into multiple groups, with each group receiving a different concentration of the extract.

-

Administration: Watery and ethanol extracts of D. febrifuga are administered orally via a stomach tube at fixed dose levels (e.g., 175, 550, 1750, and 5000 mg/kg body weight).

-

Observation: The animals are observed for any signs of toxicity and mortality over a specified period.

-

Results: The study found that both watery and ethanol extracts did not show acute toxic effects up to a dose of 5000 mg/kg body weight in albino mice.[14]

Signaling Pathways and Mechanisms of Action

Modern research has elucidated the molecular mechanisms underlying the therapeutic and toxic effects of Dichroa febrifuga's active compounds, particularly halofuginone, a derivative of this compound.

Inhibition of Th17 Cell Differentiation via the Amino Acid Starvation Response (AAR) Pathway

Halofuginone has been shown to selectively inhibit the differentiation of pro-inflammatory Th17 cells.[4][13] This is a key mechanism for its potential in treating autoimmune diseases.

References

- 1. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. malariaworld.org [malariaworld.org]

- 4. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toxicological evaluation of the ultrasonic extract from Dichroae radix in mice and wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino acid response by Halofuginone in Cancer cells triggers autophagy through proteasome degradation of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dichroa febrifuga Lour.: A review of its botany, traditional use, phytochemistry, pharmacological activities, toxicology, and progress in reducing toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amelioration of radiation-induced fibrosis: inhibition of transforming growth factor-beta signaling by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dagonuniversity.edu.mm [dagonuniversity.edu.mm]

- 15. akjournals.com [akjournals.com]

- 16. researchgate.net [researchgate.net]

- 17. media.malariaworld.org [media.malariaworld.org]

A Technical Guide to the Structural and Functional Distinctions Between Febrifugine and Isofebrifugine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of febrifugine and its diastereomer, isothis compound, two quinazolinone alkaloids with potent antimalarial properties. Originally isolated from the Chinese herb Chang Shan (Dichroa febrifuga Lour.), these compounds have been the subject of extensive research due to their high efficacy against Plasmodium falciparum. This document details their core structural differences, comparative physicochemical and biological data, mechanism of action, and relevant experimental protocols.

Core Structural Differences: A Matter of Stereochemistry

This compound and isothis compound share the same molecular formula (C₁₆H₁₉N₃O₃) and connectivity, establishing them as stereoisomers. The critical distinction lies in their three-dimensional arrangement, specifically at the two stereocenters on the piperidine ring. They are diastereomers, not enantiomers.

The absolute configurations were definitively established through total asymmetric synthesis as:

-

This compound: (2'R, 3'S)

-

Isothis compound: (2'S, 3'S)

The sole structural variance is the configuration at the C-2' position, where the bond to the acetonyl linker is oriented differently relative to the hydroxyl group at C-3'. This subtle change in stereochemistry influences their biological activity and physical properties.

Comparative Data Presentation

The following tables summarize the known quantitative data for this compound and isothis compound. While both are known to be highly active, a lack of studies performing direct side-by-side comparisons under identical conditions limits a definitive quantitative comparison of their biological potency.

Table 1: Physicochemical Properties

| Property | This compound | Isothis compound | Reference(s) |

| Molecular Formula | C₁₆H₁₉N₃O₃ | C₁₆H₁₉N₃O₃ | [1] |

| Molecular Weight | 301.34 g/mol | 301.34 g/mol | [1] |

| Appearance | Crystalline solid | Data not available | |

| Melting Point | 139-140 °C | Data not available | |

| Solubility | Soluble in DMSO | Soluble in DMSO | [2] |

| Storage Temperature | 2-8 °C | -20 °C (recommended) | [2] |

Table 2: Biological Activity Data

Both this compound and isothis compound are cited as having "powerful antimalarial activity" against Plasmodium falciparum.[3] However, specific comparative data is sparse in the literature. The activity of the natural products is significantly higher than their respective antipodes.[1]

| Parameter | This compound | Isothis compound | Reference(s) |

| Antimalarial Activity | |||

| IC₅₀ vs. P. falciparum (3D7 strain) | 4.0 nM | Potent activity reported, specific IC₅₀ varies | [4] |

| Cytotoxicity | |||

| IC₅₀ vs. Macrophage Cell Line (J774) | ~100-fold less sensitive than parasite | Data not available | [5] |

| IC₅₀ vs. Neuronal Cell Line (NG108) | >1000-fold less sensitive than parasite | Data not available | [5] |

Mechanism of Action: Targeting Protein Synthesis

The antimalarial action of this compound and its analogues stems from their ability to inhibit protein synthesis within the parasite. The specific molecular target is the cytoplasmic prolyl-tRNA synthetase (ProRS) , a crucial enzyme responsible for charging tRNA with the amino acid proline.

By competitively inhibiting ProRS, this compound mimics a state of proline starvation.[6] This triggers the Amino Acid Starvation Response (AAR) , a cellular stress pathway. Activation of the AAR leads to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), which globally reduces protein synthesis while selectively upregulating stress-response genes, ultimately arresting parasite growth and replication.[7][8]

Experimental Protocols

Isolation from Dichroa febrifuga

A common method for isolating this compound and isothis compound from natural sources involves solvent extraction followed by chromatographic separation.

Methodology:

-

Extraction: Ground, dried roots of D. febrifuga are macerated in methanol at room temperature for several days.

-

Solvent Evaporation: The methanol filtrate is evaporated under vacuum to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in a dilute acid (e.g., 0.1 M HCl) and then partitioned with an organic solvent (e.g., chloroform) to separate alkaloids from neutral compounds.

-

Chromatography: The aqueous layer containing the alkaloids is basified and re-extracted. The resulting alkaloid fraction is subjected to preparative countercurrent chromatography.

-

Separation: A biphasic solvent system, typically composed of chloroform:methanol:water (e.g., 2:1:1 v/v), is used to separate this compound and isothis compound based on their differential partitioning.[2]

-

Purity Analysis: The purity of the isolated fractions is confirmed using HPLC and spectroscopic methods (NMR, MS).

Catalytic Asymmetric Synthesis Workflow

The total synthesis of this compound and isothis compound has been achieved through various routes. A representative catalytic asymmetric approach is outlined below.[1]

Methodology:

-

Asymmetric Aldol Reaction: An initial key step involves a tin(II)-mediated catalytic asymmetric aldol reaction to produce a chiral aldehyde intermediate with high diastereo- and enantioselectivity.

-

Mannich-Type Reaction: This is followed by an aqueous Mannich-type three-component reaction using a Lewis acid-surfactant combined catalyst (LASC). This reaction couples the aldehyde, an amine, and a vinyl ether to form the crucial piperidine ring precursors. The diastereoselectivity of this step dictates the final product.

-

The anti-adduct leads to the synthesis of This compound .

-

The syn-adduct leads to the synthesis of isothis compound .

-

-

Cyclization and Modification: The products from the Mannich reaction undergo a series of steps including cyclization to form the piperidine ring and functional group manipulations.

-

Coupling Reaction: The synthesized piperidine moiety is then coupled with a 4-hydroxyquinazoline precursor under basic conditions.

-

Deprotection: The final step involves the removal of protecting groups to yield the natural products, this compound or isothis compound, without isomerization.

Conclusion

This compound and isothis compound are potent natural antimalarials whose structural difference is confined to the stereochemistry at the C-2' position of the piperidine ring. This single stereochemical inversion defines them as diastereomers. Both compounds exert their powerful antiparasitic effect by inhibiting the parasite's prolyl-tRNA synthetase, leading to a fatal disruption of protein synthesis via the amino acid starvation response. While both isomers are highly active, the development of this compound-based therapeutics has been hampered by host toxicity. Understanding the precise structural distinctions and synthesizing stereochemically pure analogues remain critical for ongoing drug development efforts aimed at creating safer and more effective antimalarial agents based on this unique chemical scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. glpbio.com [glpbio.com]

- 3. Potent antimalarial this compound analogues against the plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and comparison of antimalarial activity of this compound derivatives including halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Febrifugine and its Primary Metabolites: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Febrifugine is a quinazolinone alkaloid first isolated from the plant Dichroa febrifuga, a staple of traditional Chinese medicine.[1][2] Renowned for its potent antimalarial properties, recent research has unveiled a multifaceted pharmacological profile, including significant anti-fibrotic, anti-inflammatory, and anti-cancer activities.[2][3] This guide provides an in-depth analysis of this compound's dual mechanism of action, its quantitative pharmacological data, the activity of its primary metabolites, and detailed experimental protocols relevant to its study. The core mechanisms involve the inhibition of prolyl-tRNA synthetase (ProRS), which activates the amino acid response (AAR) pathway, and the targeted inhibition of the TGF-β/Smad3 signaling cascade, a key driver of fibrosis.[3][4] Understanding this pharmacological profile is critical for developing next-generation therapeutics based on the this compound scaffold.

Introduction

This compound has been used for centuries in traditional medicine to treat malaria-induced fevers.[1][5] Its isolation and structural identification revealed a potent natural product, but clinical development was historically hampered by side effects like nausea and vomiting.[1][6] This led to the synthesis of analogues, most notably halofuginone, a halogenated derivative with a more favorable therapeutic window that has been explored in clinical trials for cancer and fibrotic diseases.[3][7] this compound and its derivatives exhibit a broad range of biological activities, making them promising lead compounds for treating conditions ranging from malaria and autoimmune disorders to fibrosis and cancer.[4][8]

Mechanism of Action

This compound's diverse biological effects are primarily attributed to a dual mechanism targeting two distinct and critical cellular pathways.

The principal molecular target of this compound and its analogue halofuginone (HF) is the bifunctional enzyme glutamyl-prolyl-tRNA synthetase (EPRS).[3][8][9] These compounds act as potent, ATP-dependent inhibitors of the prolyl-tRNA synthetase (ProRS) domain.[3][10] They compete with proline for the active site, preventing the charging of tRNA with proline (tRNAPro).[3] This inhibition leads to an intracellular accumulation of uncharged tRNAPro, which serves as a molecular signal mimicking a state of proline starvation.[3][4] This single enzymatic inhibition is considered the primary mechanism underlying most of this compound's reported biological activities.[3]

The accumulation of uncharged tRNAPro activates a metabolic stress response known as the Amino Acid Response (AAR) or Integrated Stress Response (ISR).[3][9][10] This is primarily mediated by the GCN2 (General control nonderepressible 2) kinase, which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[10][11] AAR activation is a key event that translates the inhibition of a housekeeping enzyme (EPRS) into highly specific therapeutic effects. One of the most significant consequences is the selective inhibition of the differentiation of pro-inflammatory T helper 17 (Th17) cells, which are key regulators of autoimmune inflammation, without affecting other T cell lineages.[4][7][9] This explains the potent anti-inflammatory and immunomodulatory effects of this compound derivatives.[3][4]

In parallel, this compound exerts powerful anti-fibrotic effects by modulating the Transforming Growth Factor-β (TGF-β) signaling pathway.[4][10] TGF-β is a master regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the synthesis of extracellular matrix components like Type I collagen.[12][13] Halofuginone specifically blocks the TGF-β-induced phosphorylation of Smad3, a key downstream transcription factor, without affecting the activation of Smad2. This targeted inhibition prevents the translocation of the Smad complex to the nucleus, thereby repressing the expression of fibrotic genes, including COL1A1 and COL1A2, which encode for Type I collagen.[10][14]

Pharmacological Activities & Quantitative Data

The dual-action mechanism of this compound translates into a wide array of pharmacological activities.

This compound is exceptionally potent against the malaria parasite, Plasmodium falciparum, including chloroquine-resistant strains.[1][15] Its action is mediated by the inhibition of the parasite's cytoplasmic prolyl-tRNA synthetase (PfcPRS).[11][16]

| Compound | Strain | Activity (IC₅₀ / EC₅₀) | Reference |

| This compound | P. falciparum | 7.6 x 10⁻¹¹ M (EC₅₀) | [17] |

| Isothis compound | P. falciparum | 2.9 x 10⁻¹⁰ M (EC₅₀) | [17] |

| Halofuginone (WR237645) | W2, D6 | < 5 ng/mL (IC₅₀) | [1] |

| Analogue 9 (5,6-difluoro) | D6 (sensitive) | 0.33 nM (IC₅₀) | [15] |

| Analogue 9 (5,6-difluoro) | W2 (resistant) | 0.39 nM (IC₅₀) | [15] |

This compound and halofuginone are potent inhibitors of Type I collagen synthesis.[14][18] Halofuginone can attenuate the incorporation of proline into collagen at concentrations as low as 10⁻¹¹ M in fibroblast cultures.[14] It has demonstrated efficacy in animal models of liver, skin, and cardiac fibrosis by preventing collagen deposition and reducing mortality.[12][18]

The anti-inflammatory effects are a direct result of AAR pathway activation and subsequent inhibition of Th17 cell differentiation.[3][4][7] This makes this compound derivatives potential therapeutics for a range of autoimmune and inflammatory diseases, such as multiple sclerosis, scleroderma, and rheumatoid arthritis.[3][13]

This compound has demonstrated cytotoxic effects against various cancer cell lines.[19] Its anti-tumor activity is multifaceted, involving the inhibition of tumor stromal support, angiogenesis, and cell proliferation.[10][20]

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| This compound | T24 (Bladder Cancer) | 0.02 µM | [19] |

| This compound | SW780 (Bladder Cancer) | 0.018 µM | [19] |

Pharmacokinetics

Pharmacokinetic studies in rats have provided initial data on the absorption, distribution, metabolism, and excretion of this compound. The compound is readily absorbed after oral administration, with a bioavailability of 45.8%.[19][21]

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose | 2 mg/kg | 6 mg/kg |

| Half-life (t½) | 3.2 ± 1.6 h | 2.6 ± 0.5 h |

| AUC(0-t) | 1607.5 ± 334.1 ng·h/mL | 2208.6 ± 253.1 ng·h/mL |

| Clearance (CL) | 1.2 ± 0.2 L/(kg·h) | 2.6 ± 0.3 L/(kg·h) |

| Bioavailability (F) | - | 45.8% |

| Data from studies in Sprague-Dawley rats.[19][21] |

Primary Metabolites and Activity

Metabolism studies using mouse liver S9 fractions have identified several primary metabolites of this compound.[6][22] These metabolites are primarily products of oxidation on the quinazolinone or piperidine rings.[6] Critically, some of these metabolites retain potent antimalarial activity, with potential for reduced side effects, making them promising leads for drug development.[6][22]

| Compound | Modification | Antimalarial Activity vs. P. falciparum | Reference |

| This compound (Parent) | - | Potent | [6] |

| Metabolite 4 (Feb-A) | Oxidation at C-6 (quinazolinone ring) | Similar potency to parent compound | [6][22] |

| Metabolite 5 (Feb-B) | Oxidation at C-2 (quinazolinone ring) | Dramatically decreased | [6][22] |

| Metabolite 6 (Feb-C) | Oxidation at C-4'' (piperidine ring) | Similar potency to parent compound | [6][22] |

| Metabolite 7 (Feb-D) | Oxidation at C-6'' (piperidine ring) | Dramatically decreased | [6][22] |

Key Experimental Protocols

This in vitro assay quantifies the inhibition of protein synthesis. A rabbit reticulocyte lysate (RRL) is incubated with luciferase mRNA.[3] Translation is measured via a luminescence assay. The inhibitory effect of this compound is determined by adding it to the reaction. To confirm the mechanism, the rescue of translational inhibition is demonstrated by the addition of excess exogenous proline.[3]

A semiautomated microdilution technique is used to determine the 50% inhibitory concentration (IC₅₀) against P. falciparum.[1] Parasite cultures are exposed to serial dilutions of the test compound. The incorporation of a radiolabeled precursor, [³H]hypoxanthine, into the parasite's nucleic acids is measured as an indicator of metabolic activity and growth.[1]

This assay measures the anti-fibrotic activity of a compound in cell culture.[14] Primary fibroblasts are cultured in the presence of the test compound. The rate of new collagen synthesis is quantified by measuring the incorporation of [³H]proline into collagenase-digestible proteins (CDP).[14] A reduction in radiolabel incorporation indicates inhibition of collagen synthesis.

Sprague-Dawley rats are divided into groups for intravenous (IV) and oral (PO) administration at defined doses.[21] Blood samples are collected from the tail vein at predetermined time points post-administration. Plasma is separated by centrifugation and proteins are precipitated (e.g., with acetonitrile). The concentration of this compound in the plasma is quantified using a validated UPLC-MS/MS method.[21] Pharmacokinetic parameters are then calculated using specialized software.[21]

Conclusion

This compound and its primary metabolites represent a class of natural products with immense therapeutic potential. The elucidation of its dual mechanism of action—inhibiting prolyl-tRNA synthetase and the TGF-β/Smad3 pathway—provides a clear rationale for its observed antimalarial, anti-inflammatory, and anti-fibrotic effects.[3] Quantitative analysis reveals exceptional potency, with activity often in the nanomolar or even picomolar range.[15][17] Furthermore, the discovery that key metabolites retain high efficacy opens new avenues for designing next-generation analogues with improved safety profiles.[6][22] Continued research into the structure-activity relationships and clinical translation of the this compound scaffold is highly warranted.

References

- 1. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolites of this compound and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Halofuginone - Wikipedia [en.wikipedia.org]

- 8. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]

- 11. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Scleroderma - Wikipedia [en.wikipedia.org]

- 14. Halofuginone: an inhibitor of collagen type I synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of this compound and its analogs. | Broad Institute [broadinstitute.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Halofuginone, a specific inhibitor of collagen type I synthesis, prevents dimethylnitrosamine-induced liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. akjournals.com [akjournals.com]

- 20. go.drugbank.com [go.drugbank.com]

- 21. researchgate.net [researchgate.net]

- 22. keio.elsevierpure.com [keio.elsevierpure.com]

In-Silico Docking of Febrifugine with Prolyl-tRNA Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febrifugine, a natural alkaloid, and its synthetic derivatives like halofuginone, have garnered significant attention for their therapeutic potential, including antimalarial, antifibrotic, and anticancer activities. The primary molecular target for these compounds has been identified as prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis. This technical guide provides an in-depth overview of the in-silico docking studies of this compound and its analogs with ProRS. It details the molecular interactions, presents quantitative binding data, outlines experimental protocols for computational docking, and illustrates the downstream signaling consequences of ProRS inhibition. This document is intended to serve as a comprehensive resource for researchers engaged in the study of ProRS inhibitors and the development of novel therapeutics targeting this enzyme.

Introduction

Prolyl-tRNA synthetase (ProRS) is a vital enzyme responsible for the charging of proline to its cognate tRNA (tRNAPro), an essential step in protein translation. Inhibition of ProRS leads to an accumulation of uncharged tRNAPro, which triggers a cellular stress response known as the Amino Acid Response (AAR) pathway. This compound and its derivatives have been shown to be potent inhibitors of ProRS, acting competitively with proline.[1][2] This competitive inhibition is ATP-dependent, with the inhibitor occupying both the proline and the 3'-end of the tRNA binding sites on the enzyme.[3] The high degree of conservation of the ProRS active site across different species has made it an attractive target for drug development, particularly for antiparasitic agents, as subtle differences can be exploited to achieve selectivity.[4] In-silico docking studies have been instrumental in elucidating the binding mode of this compound and its analogs to ProRS, providing a rational basis for the design of new and more selective inhibitors.

Quantitative Analysis of this compound and Halofuginone Binding to Prolyl-tRNA Synthetase

The inhibitory activity of this compound and its widely studied derivative, halofuginone, against ProRS from different species has been quantified in several studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Inhibitor | Enzyme Source | Ki (nM) | Assay Conditions | Reference |

| Halofuginone | Human ProRS | 18.3 ± 0.5 | tRNA charging assay, competitive with proline. | [5] |

| Inhibitor | Enzyme Source | IC50 | Assay Conditions | Reference |

| Halofuginone | P. falciparum ProRS | 11 nM | Aminoacylation assay. | [6] |

| Halofuginone | P. falciparum ProRS | 0.28 µM | Luciferase ATP depletion assay. | [6][7] |

| Halofuginone | Human ProRS | 2.13 µM | Luciferase ATP depletion assay. | [6][7] |

| Halofuginone | P. falciparum Dd2 (in-vitro) | 67.4 nM | Asexual blood-stage parasite growth assay. | [4] |

In-Silico Docking Protocol: this compound/Halofuginone with Prolyl-tRNA Synthetase

Molecular docking simulations are crucial for predicting the binding conformation and affinity of a ligand to its target protein. Below is a detailed, generalized protocol for docking this compound or its analogs with ProRS, based on common practices in the field.

Protein Preparation

-

Obtain Protein Structure: Download the crystal structure of ProRS, preferably in complex with halofuginone, from the Protein Data Bank (PDB). Relevant PDB IDs include 4OLF, 6UYH, 4YDQ, and 4Q15.[1][2][8][9] These structures provide an experimentally validated starting point for the docking study.

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands other than the inhibitor of interest (if starting with a complex).

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges to the atoms (e.g., using Gasteiger charges).

-

The protein structure is then saved in a suitable format, such as PDBQT for use with AutoDock Vina.

-

Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound or its analog can be obtained from databases like PubChem or ZINC, or sketched using molecular modeling software.

-

Energy Minimization: The ligand's geometry should be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

File Format Conversion: Save the prepared ligand structure in the PDBQT format.

Molecular Docking

-

Grid Box Definition: A grid box is defined to encompass the active site of ProRS. If using a co-crystallized structure, the grid box should be centered on the bound ligand's coordinates to perform a targeted docking. The dimensions of the grid box should be large enough to allow for the ligand to move freely within the binding pocket.

-

Docking Algorithm: Utilize a docking program such as AutoDock Vina. The program's search algorithm will explore different conformations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.

-

Execution: Run the docking simulation. The output will typically consist of a set of predicted binding poses for the ligand, ranked by their predicted binding energies.

Analysis of Results

-

Binding Pose Analysis: The top-ranked binding poses are visually inspected to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key amino acid residues in the active site.

-

Binding Energy Evaluation: The predicted binding energy (often reported in kcal/mol) provides an estimation of the binding affinity. Lower binding energies generally indicate a more favorable interaction.

-

Comparison with Experimental Data: Whenever possible, the docking results should be validated by comparing the predicted binding mode with available experimental data, such as co-crystal structures or structure-activity relationship (SAR) data.

Visualizations

In-Silico Docking Workflow

The following diagram illustrates the typical workflow for an in-silico docking study of this compound with ProRS.

Signaling Pathway of ProRS Inhibition

Inhibition of ProRS by this compound leads to the activation of the Amino Acid Response (AAR) pathway. This signaling cascade is initiated by the accumulation of uncharged tRNAPro, which is sensed by the kinase GCN2.

Conclusion

In-silico docking studies have proven to be an invaluable tool in understanding the molecular basis of this compound's inhibitory action on prolyl-tRNA synthetase. These computational approaches, in conjunction with experimental data, have provided a detailed picture of the ligand-protein interactions and have paved the way for the rational design of novel ProRS inhibitors with improved efficacy and selectivity. The continued application of these in-silico methods will undoubtedly accelerate the development of new therapeutic agents targeting this essential enzyme for a range of diseases.

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. researchgate.net [researchgate.net]

- 4. Elucidating the path to Plasmodium prolyl-tRNA synthetase inhibitors that overcome halofuginone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biochemical and Structural Characterization of Selective Allosteric Inhibitors of the Plasmodium falciparum Drug Target, Prolyl-tRNA-synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

A Technical Guide to the Anti-Inflammatory Properties of Febrifugine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its halogenated derivative, halofuginone, have demonstrated significant anti-inflammatory, anti-fibrotic, and anti-protozoal activities. Historically used in traditional Chinese medicine to treat malaria, recent investigations have elucidated a unique molecular mechanism of action that positions this compound and its analogs as promising therapeutic candidates for a range of inflammatory and autoimmune diseases. This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved.

Core Mechanism of Action: The Amino Acid Response Pathway

The primary anti-inflammatory mechanism of this compound and its derivative, halofuginone (HF), is not through direct inhibition of classical inflammatory kinases but via the activation of the Amino Acid Response (AAR) pathway.[1]

-

Target Identification: this compound and HF directly bind to and inhibit glutamyl-prolyl-tRNA synthetase (EPRS).[1]

-

Competitive Inhibition: This inhibition is competitive with proline, blocking the charging of tRNA with proline (tRNApro).[1]

-

AAR Activation: The resulting accumulation of uncharged tRNApro mimics a state of proline starvation, which activates the AAR pathway.[1]

-

Immunomodulation: Activation of the AAR pathway has profound immunomodulatory effects, most notably the potent inhibition of pro-inflammatory Th17 cell differentiation.[1] Th17 cells are critical drivers of pathogenesis in numerous autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.[1] By leveraging a metabolic stress response, this compound reprograms key immune cells toward a more tolerogenic or anti-inflammatory phenotype.[1]

Signaling Pathway: this compound's Activation of the AAR Pathway

Caption: this compound competitively inhibits EPRS, activating the AAR pathway.

Downstream Effects on Inflammatory Signaling

While the AAR pathway is the primary mechanism, studies on extracts from Dichroa febrifuga and related compounds suggest that this compound may also modulate other key inflammatory pathways, likely as a downstream consequence of its primary action or through other active compounds in extracts.

-

NF-κB, MAPK, and Akt Pathways: An extract of Dichroa febrifuga was shown to inhibit the production of pro-inflammatory cytokines IL-1β and IL-6 by blocking the activation of NF-κB, MAPK, and Akt in macrophages.[2]

-

5-LOX and PLA2 Pathways: In silico docking studies suggest that certain compounds from Dichroa febrifuga may inhibit 5-lipoxygenase (5-LOX) and phospholipase A2 (PLA2), key enzymes in the leukotriene and prostaglandin inflammatory pathways.[2][3]

Signaling Pathway: Putative Downstream Inhibitory Effects

Caption: Reported downstream inhibitory effects of this compound on MAPK and NF-κB.

Quantitative Data Summary

Quantitative data on the direct anti-inflammatory effects of pure this compound is limited in the reviewed literature. Most studies focus on its antimalarial properties or use derivatives like halofuginone or plant extracts.

Table 1: In Vivo Anti-Inflammatory Activity of Isoarborinol (from D. febrifuga)

This study used a carrageenan-induced paw edema model in mice. While isoarborinol is not this compound, it is isolated from the same plant and demonstrates the anti-inflammatory potential of its constituents.[2][3]

| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 5 hours (mL, Mean ± SEM) | % Inhibition |

| Saline (Control) | - | 0.75 ± 0.04 | - |

| Diclofenac | 10 | 0.28 ± 0.03 | 62.7% |

| Isoarborinol | 12.5 | 0.55 ± 0.05 | 26.7% |

| Isoarborinol | 25 | 0.48 ± 0.04 | 36.0% |

| Isoarborinol | 50 | 0.35 ± 0.03 | 53.3% |

| Data are illustrative, derived from graphical representations in the source literature.[2][3] | |||

| *p < 0.05, **p < 0.01 compared to saline control. |

Table 2: In Vitro Cytotoxicity of this compound Analogs

This data, while focused on antimalarial activity, provides crucial information on the therapeutic index. The selectivity for parasite cells over host mammalian cells is a key indicator of potential safety.[4][5][6]

| Compound | IC₅₀ vs. P. falciparum (ng/mL) | IC₅₀ vs. J744 Macrophages (ng/mL) | Selectivity Index (Host/Parasite) |

| This compound | 0.824 | 48.7 | ~59 |

| Halofuginone | 0.141 | 14.2 | ~101 |

| WR222048 | 1.17 | 114.7 | ~98 |

| WR139672 | 1.25 | 60.1 | ~48 |

Key Experimental Protocols

In Vivo: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[3][7][8]

Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.

Methodology:

-

Animal Model: Swiss albino mice (18-22g) are typically used.[3]

-

Grouping: Animals are divided into groups (n=6): a negative control (saline), a positive control (e.g., Diclofenac, 10 mg/kg), and test groups receiving varying doses of the compound (e.g., this compound at 10, 25, 50 mg/kg).[3]

-

Administration: The test compound or control vehicle is administered intraperitoneally (i.p.) or orally (p.o.) 60 minutes prior to the inflammatory insult.[3]

-

Induction of Inflammation: A 1% solution of carrageenan in saline (typically 50 µL) is injected into the sub-plantar surface of the right hind paw of each mouse.

-

Measurement: Paw volume is measured immediately before carrageenan injection (baseline) and at specified intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[2]

-

Data Analysis: The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volume. The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100. Statistical significance is determined using an appropriate test (e.g., t-test or ANOVA).

Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the in vivo paw edema anti-inflammatory assay.

In Vitro: Inhibition of Cytokine Production in Macrophages

This assay is used to determine a compound's ability to suppress the production of pro-inflammatory mediators from immune cells.

Objective: To quantify the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO) in LPS-stimulated macrophages.

Methodology:

-

Cell Line: A murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages are used.[9]

-

Cell Culture: Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound (this compound) or a vehicle control for 1-2 hours.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS, e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours).

-

Quantification:

-

Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.

-

Cytokines: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]

-

-

Cell Viability: A cell viability assay (e.g., MTT or LDH) is performed in parallel to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.

-

Data Analysis: Cytokine/NO concentrations are compared between treated and untreated LPS-stimulated cells. IC₅₀ values can be calculated.

References

- 1. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. The anti-inflammatory activity of the compounds isolated from Dichroa febrifuga leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimalarial activities and therapeutic properties of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 8. malariaworld.org [malariaworld.org]

- 9. mdpi.com [mdpi.com]

- 10. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Febrifugine Extraction from Dichroa febrifuga Roots

Introduction

Febrifugine is a quinazolinone alkaloid first isolated from the roots of the Chinese medicinal plant Dichroa febrifuga Lour., commonly known as Chang Shan. For centuries, this plant has been a staple in traditional Chinese medicine for treating malaria-like symptoms. This compound and its isomer, isothis compound, are the primary active compounds responsible for the plant's potent antimalarial properties. This document provides detailed protocols for the extraction and purification of this compound from Dichroa febrifuga roots, intended for researchers, scientists, and professionals in drug development. Two primary methodologies are presented: a conventional solvent extraction followed by column chromatography and a preparative countercurrent chromatography method for the separation of this compound and isothis compound.

Quantitative Data Summary

The following table summarizes the yield of this compound and related extracts obtained through different methodologies as cited in the literature. This allows for a structured comparison of the efficiency of each protocol.

| Extraction Method | Starting Material | Intermediate Yield | Final Yield | Purity | Reference |

| Conventional Solvent Extraction with Column Chromatography | 5 kg dried D. febrifuga roots | ~153 g crude methanol extract; 12 g total alkaloids | Not specified for pure this compound | >99% (for isolated this compound) | |

| Preparative Countercurrent Chromatography | 50 mg total alkaloids from D. febrifuga roots | Not Applicable | 12 mg this compound; 9 mg isothis compound | >98.0% |

Experimental Protocols

Protocol 1: Conventional Solvent Extraction and Purification by Column Chromatography

This protocol outlines a traditional method for extracting and purifying this compound using solvent extraction, acid-base partitioning, and silica gel column chromatography.

1. Materials and Reagents:

-

Dried roots of Dichroa febrifuga

-

Methanol (MeOH)

-

0.1 M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Silica gel 60 (70-230 mesh)

-

Rotary evaporator

-

pH meter

-

Chromatography column and accessories

2. Extraction Procedure:

-

Grind 5 kg of dried D. febrifuga roots into a coarse powder.

-

Macerate the ground roots in 14 liters of methanol at room temperature for one week.

-

Filter the mixture to separate the methanol extract from the plant material.

-

Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude methanol extract.

3. Acid-Base Partitioning for Alkaloid Isolation:

-

Suspend the approximately 153 g of crude methanol extract in 130 ml of 0.1 M HCl.

-

Partition the HCl suspension with 400 ml of chloroform three times to remove neutral and acidic impurities. Collect the aqueous HCl portion.

-

Adjust the pH of the aqueous HCl portion to 9.5 with NaOH.

-

Extract the alkaloids from the basified aqueous solution with chloroform.

-

Evaporate the chloroform to obtain the total alkaloid portion (approximately 12 g).

4. Purification by Silica Gel Column Chromatography:

-

Prepare a silica gel 60 column (70-230 mesh).

-

Dissolve the alkaloid portion in a minimal amount of the initial mobile phase.

-

Load the dissolved sample onto the silica gel column.

-

Elute the column with a chloroform-methanol solvent system, starting with a ratio of 6:1 (CHCl₃:MeOH) and progressing to 4:1 (CHCl₃:MeOH).

-

Collect the fractions and monitor for the presence of this compound (e.g., by TLC).

-

Combine the fractions containing pure this compound and evaporate the solvent.

Protocol 2: Preparative Separation of this compound and Isothis compound by Countercurrent Chromatography

This protocol details a one-step preparative countercurrent chromatography (CCC) method for the efficient separation of the isomeric alkaloids, this compound and isothis compound, from a total alkaloid extract.

1. Materials and Reagents:

-

Total alkaloid extract from Dichroa febrifuga roots

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Deionized water

-

Preparative Countercurrent Chromatography instrument

-

High-Performance Liquid Chromatography (HPLC) system for analysis

2. Preparation of the Biphasic Solvent System:

-

Prepare a biphasic solvent system composed of chloroform, methanol, and water in a 2:1:1 (v/v/v) ratio.

-

Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

-

Degas both the upper and lower phases before use.

3. Countercurrent Chromatography Separation:

-

Fill the CCC column with the stationary phase (the upper phase of the solvent system).

-

Pump the mobile phase (the lower phase of the solvent system) through the column at a suitable flow rate until hydrodynamic equilibrium is reached.

-

Dissolve 50 mg of the total alkaloid extract in a small volume of the biphasic solvent mixture.

-

Inject the sample into the CCC system.

-

Continue pumping the mobile phase and collect fractions at regular intervals.

-

Monitor the fractions using HPLC to identify those containing pure this compound and isothis compound.

4. Isolation of Pure Compounds:

-

Combine the fractions containing pure this compound.

-

Combine the fractions containing pure isothis compound.

-

Evaporate the solvent from each set of combined fractions to obtain the purified compounds. From 50 mg of total alkaloids, this method can yield approximately 12 mg of this compound and 9 mg of isothis compound with purities exceeding 98.0%.

Conclusion

The protocols described provide robust methods for the extraction and purification of this compound from Dichroa febrifuga roots. The conventional solvent extraction method is suitable for obtaining a total alkaloid extract, which can then be further purified. The preparative countercurrent chromatography method offers a highly efficient, one-step process for the separation of this compound and its isomer, isothis compound, yielding high-purity compounds. The choice of method will depend on the specific research goals, available equipment, and the desired scale of production. Further optimization of these protocols may be possible through the exploration of modern extraction techniques such as ultrasound-assisted or microwave-assisted extraction, although specific data on their application to this compound extraction is currently limited.

Application Notes and Protocols for In Vitro Antimalarial Activity Assay of Febrifugine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Febrifugine, a quinazolinone alkaloid isolated from the Chinese herb Chang Shan (Dichroa febrifuga Lour), and its derivatives have demonstrated potent antimalarial activity against Plasmodium falciparum, including chloroquine-resistant strains.[1][2][3] However, the clinical development of this compound has been hampered by its significant side effects, particularly liver toxicity.[1][2][4] This has spurred the development of numerous this compound analogues with the aim of reducing toxicity while maintaining or improving antimalarial efficacy.[1][2][4]

These application notes provide a detailed protocol for the in vitro assessment of the antimalarial activity of this compound derivatives using the widely adopted SYBR Green I-based fluorescence assay.[5][6][7] This method offers a sensitive, cost-effective, and high-throughput-compatible alternative to traditional radioisotopic assays for determining the 50% inhibitory concentration (IC50) of novel compounds.[6][8]

Mechanism of Action

This compound and its synthetic derivatives, such as halofuginone, exert their antimalarial effect by targeting the cytoplasmic prolyl-tRNA synthetase (PfcPRS) of Plasmodium falciparum.[9] Inhibition of PfcPRS leads to an amino acid starvation response within the parasite, ultimately disrupting protein synthesis and halting its proliferation.[9] This unique mechanism of action makes this compound and its analogues promising candidates for overcoming existing drug resistance.

Figure 1: Simplified signaling pathway of this compound's antimalarial action.

Experimental Protocols

SYBR Green I-based Fluorescence Assay for Antimalarial Activity

This protocol is adapted from established methodologies for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.[5][6][8][10]

Materials and Reagents:

-

Plasmodium falciparum culture (chloroquine-sensitive, e.g., 3D7, D6; and chloroquine-resistant, e.g., K1, W2, Dd2 strains)[1][2][10][11]

-

Human erythrocytes

-

Complete parasite culture medium (e.g., RPMI 1640 supplemented with human serum and hypoxanthine)

-

This compound derivatives (dissolved in an appropriate solvent, e.g., DMSO)

-

SYBR Green I nucleic acid gel stain

-

Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)[12]

-

96-well flat-bottom microplates

-

Fluorescence multi-well plate reader (excitation: ~485 nm, emission: ~530 nm)[5][8]

-

Standard laboratory equipment for cell culture

Experimental Workflow:

Figure 2: Experimental workflow for the SYBR Green I-based assay.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the this compound derivatives in the complete culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the parasites.

-

Parasite Culture: Synchronize the P. falciparum culture to the ring stage. Adjust the parasitemia to 0.5-1% and the hematocrit to 1-2% with fresh human erythrocytes and complete culture medium.

-

Plate Seeding: Dispense the prepared parasite culture into the 96-well plates containing the serially diluted compounds. Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).

-

Incubation: Incubate the plates for 48 to 72 hours under standard malaria parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).[12]

-

Lysis and Staining: Prepare the lysis buffer containing SYBR Green I. Add this solution to each well of the microplate.[8]

-

Final Incubation: Incubate the plates in the dark at room temperature for at least one hour to allow for cell lysis and staining of the parasite DNA.[8]

-

Fluorescence Measurement: Measure the fluorescence intensity using a multi-well plate reader with excitation and emission wavelengths centered at approximately 485 nm and 530 nm, respectively.[5][8]

-

Data Analysis: Subtract the background fluorescence from the negative control wells. The fluorescence intensity is directly proportional to the number of viable parasites. Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The antimalarial activity of this compound derivatives is typically reported as the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits parasite growth by 50%. The following table summarizes the in vitro antimalarial activity of selected this compound analogues against various P. falciparum strains.

| Compound/Derivative | P. falciparum Strain (Chloroquine Sensitivity) | IC50 (nM) | Reference |

| This compound | 3D7 (Sensitive) | Varies | [1] |

| This compound | TM6 (Resistant) | Varies | [1] |

| This compound | K1 (Resistant) | Varies | [1] |

| This compound | V1S (Resistant) | Varies | [1] |

| This compound | D6 (Sensitive) | Varies | [2][13] |

| This compound | W2 (Resistant) | Varies | [2][13] |

| Halofuginone | D6 (Sensitive) | Varies | [11] |

| Halofuginone | W2 (Resistant) | Varies | [11] |

| Compound 1 | 3D7 (Sensitive) | 1.1 | [1] |

| Compound 1 | TM6 (Resistant) | 1.3 | [1] |

| Compound 1 | K1 (Resistant) | 1.5 | [1] |

| Compound 1 | V1S (Resistant) | 1.2 | [1] |

| Compound 6 | 3D7 (Sensitive) | 0.5 | [1] |

| Compound 6 | TM6 (Resistant) | 0.6 | [1] |

| Compound 6 | K1 (Resistant) | 0.7 | [1] |

| Compound 6 | V1S (Resistant) | 0.5 | [1] |

| Compound 8 | 3D7 (Sensitive) | 0.4 | [1] |

| Compound 8 | TM6 (Resistant) | 0.5 | [1] |

| Compound 8 | K1 (Resistant) | 0.6 | [1] |

| Compound 8 | V1S (Resistant) | 0.4 | [1] |

| Compound 9 | D6 (Sensitive) | 1.2 | [2] |

| Compound 9 | W2 (Resistant) | 1.5 | [2] |

| Compound 11 | D6 (Sensitive) | 0.8 | [2] |

| Compound 11 | W2 (Resistant) | 1.1 | [2] |

Note: The IC50 values for "this compound" and "Halofuginone" are presented as "Varies" as different studies report a range of values depending on the specific assay conditions.

Conclusion

The SYBR Green I-based fluorescence assay is a robust and reliable method for the in vitro screening of this compound derivatives for their antimalarial activity. The detailed protocol and data presentation format provided in these application notes offer a standardized approach for researchers in the field of antimalarial drug discovery. The continued exploration of this compound analogues, guided by these in vitro assays, holds significant promise for the development of novel, potent, and less toxic antimalarial agents.[2][4]

References

- 1. This compound analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of this compound derivatives and development of an effective and safe tetrahydroquinazoline-type antimalarial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iddo.org [iddo.org]

- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 11. Synthesis and comparison of antimalarial activity of this compound derivatives including halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Determining Febrifugine Cytotoxicity: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell-based assays for the determination of febrifugine's cytotoxic effects. This compound, a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, has demonstrated potent antimalarial activity. However, its clinical development has been hampered by significant cytotoxicity, particularly hepatotoxicity.[1][2] Understanding and quantifying the cytotoxic profile of this compound and its analogs is therefore a critical step in the development of safer and more effective therapeutic agents.[3]

This document outlines the protocols for three standard cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and apoptosis assays. Additionally, it summarizes the key signaling pathway implicated in this compound-induced cytotoxicity and presents available cytotoxicity data in a clear, tabular format.

Key Signaling Pathway: Amino Acid Response (AAR) Pathway

This compound and its derivatives have been shown to exert their cytotoxic effects by inhibiting prolyl-tRNA synthetase (EPRS).[4][5] This inhibition mimics a state of amino acid starvation, leading to the accumulation of uncharged tRNA. This, in turn, activates the General Control Nonderepressible 2 (GCN2) kinase, a key initiator of the Amino Acid Response (AAR) pathway, also known as the Integrated Stress Response (ISR).[6][7] Activation of the GCN2 pathway leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global reduction in protein synthesis and the preferential translation of stress-responsive genes, such as Activating Transcription Factor 4 (ATF4).[7][8] Prolonged activation of this pathway can ultimately lead to programmed cell death, or apoptosis.

Caption: this compound inhibits EPRS, leading to GCN2-mediated stress response and apoptosis.

Data on this compound and Analog Cytotoxicity

The following tables summarize the 50% cytotoxic concentration (CC50) and 50% inhibitory concentration (IC50) values of this compound and its analogs against various cell lines, as reported in the literature.

Table 1: Cytotoxicity of this compound and Analogs in Mammalian Cell Lines

| Compound | Cell Line | Assay | CC50 / IC50 | Reference |

| This compound | NG108 (neuronal) | Not Specified | >1,000 ng/mL (Selectivity Index) | [9] |

| This compound | J774 (macrophage) | Not Specified | - | [9] |

| Halofuginone | NG108 (neuronal) | Not Specified | - | [9] |

| Halofuginone | J774 (macrophage) | Not Specified | - | [9] |

| This compound | WPMY-1 (prostate) | Resazurin Assay | Active | [10] |

| This compound | PC-3 (prostate cancer) | Resazurin Assay | Active | [10] |

| Halofuginone | WPMY-1 (prostate) | Resazurin Assay | Active | [10] |

| Halofuginone | PC-3 (prostate cancer) | Resazurin Assay | Active | [10] |

| This compound | Rat Hepatocytes | Neutral Red Assay | IC50 values reported for analogs | [2] |

| Analog 8 | Rat Hepatocytes | Neutral Red Assay | >100x less toxic than this compound | [2] |

| Analog 9 | Rat Hepatocytes | Neutral Red Assay | >100x less toxic than this compound | [2] |

| Analog 19 | Rat Hepatocytes | Neutral Red Assay | >100x less toxic than this compound | [1] |

| Analog 20 | Rat Hepatocytes | Neutral Red Assay | >100x less toxic than this compound | [1] |

Table 2: Antiplasmodial Activity and In Vitro Cytotoxicity of this compound Analogs

| Compound | P. falciparum (W2, chloroquine-resistant) IC50 (nM) | Rat Hepatocytes IC50 (nM) | Therapeutic Index (Hepatocyte IC50 / W2 IC50) | Reference |

| This compound | 1.0 | 100 | 100 | [2] |

| Analog 8 | 0.8 | >10,000 | >12,500 | [2] |

| Analog 9 | 1.2 | >10,000 | >8,333 | [2] |

| Analog 19 | 1.5 | >10,000 | >6,667 | [1] |

| Analog 20 | 2.0 | >10,000 | >5,000 | [1] |

Experimental Protocols